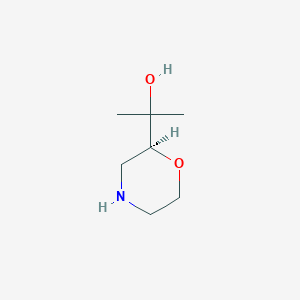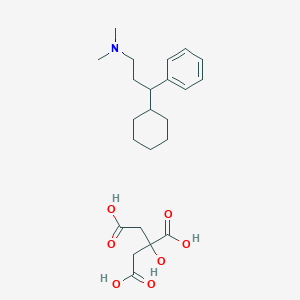
Gamfexine citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamfexine citrate, also known as N,N-dimethyl-γ-phenylcyclohexanepropylamine citrate, is a centrally acting stimulant drug. It was introduced in the literature in 1966 as an antidepressant. Although it was reported to be effective in the treatment of withdrawal in schizophrenia, it worsened psychotic symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gamfexine citrate typically involves the reaction of N,N-dimethyl-γ-phenylcyclohexanepropylamine with citric acid. The reaction is carried out under controlled conditions to ensure the formation of the citrate salt. The citric acid sol-gel method is often employed for the synthesis of metal oxide powders, which can be adapted for the preparation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Gamfexine citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as an antidepressant and for its effects on withdrawal symptoms in schizophrenia.
Mécanisme D'action
Gamfexine citrate exerts its effects by acting on the central nervous system. It is believed to interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to have stimulant properties that can affect mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Delucemine: Another centrally acting stimulant with similar properties.
Imipramine: A tricyclic antidepressant with different chemical structure but similar therapeutic effects.
Phenothiazines: A class of antipsychotic drugs with different mechanisms of action but used in similar therapeutic contexts .
Uniqueness
Gamfexine citrate is unique in its specific chemical structure and its dual role as both an antidepressant and a stimulant. Its ability to treat withdrawal symptoms in schizophrenia, despite worsening psychotic symptoms, sets it apart from other compounds in its class.
Propriétés
Numéro CAS |
22202-77-3 |
|---|---|
Formule moléculaire |
C23H35NO7 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27N.C6H8O7/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
SGKRLANBLXKJAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1CCCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)
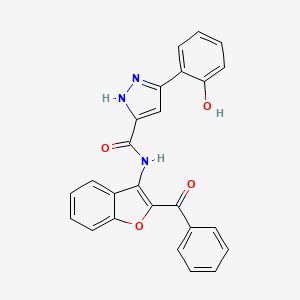

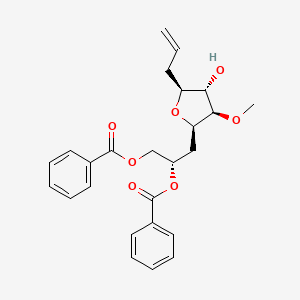
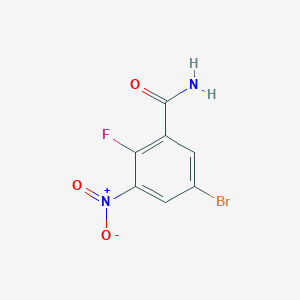

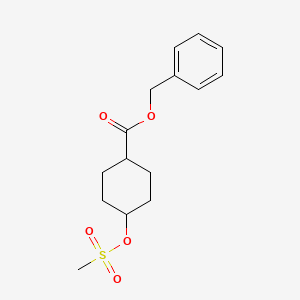
![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
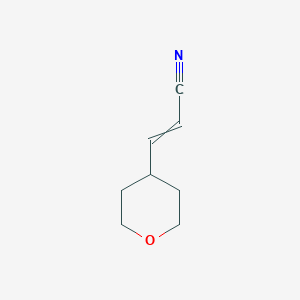
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)

